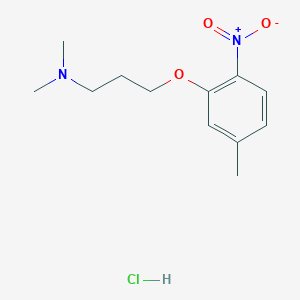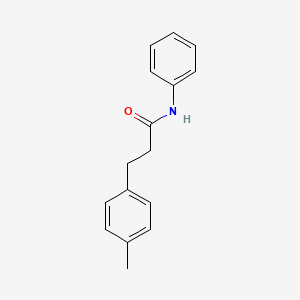
N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)-1-propanamine hydrochloride
Übersicht
Beschreibung
N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)-1-propanamine hydrochloride, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is classified as a nitrosamine, a type of organic compound that contains a nitroso functional group (-NO) attached to an amine group (-NH2). Nitrosamines are known to be potent carcinogens, and DMBA is no exception. However, despite its carcinogenic properties, DMBA has been used extensively in research due to its ability to induce tumors in laboratory animals, making it a valuable tool for studying the mechanisms of cancer development.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)-1-propanamine hydrochloride involves the formation of reactive metabolites that can bind to DNA and cause mutations. This compound is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates such as this compound-3,4-diol-1,2-epoxide, which can react with DNA to form adducts. These adducts can interfere with DNA replication and repair, leading to mutations that can contribute to the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory animals. In addition to its carcinogenic properties, this compound has been shown to cause oxidative stress, inflammation, and immune system dysfunction. This compound has also been shown to affect hormone levels, particularly estrogen, which may contribute to its effects on breast cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)-1-propanamine hydrochloride in laboratory experiments is its ability to induce tumors in a relatively short period of time. This allows researchers to study the early stages of cancer development and to test potential treatments in a controlled environment. However, this compound has several limitations as well. One limitation is its specificity for certain types of cancer, which may limit its usefulness in studying other types of cancer. Additionally, this compound-induced tumors may not accurately reflect the complexity of human cancers, which can make it difficult to translate findings from animal studies to human patients.
Zukünftige Richtungen
Despite its limitations, N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)-1-propanamine hydrochloride remains a valuable tool for studying the mechanisms of cancer development. Future research directions may include investigating the role of this compound in the development of specific types of cancer, such as breast cancer, and exploring potential treatments that could prevent or reverse the effects of this compound-induced DNA damage. Additionally, researchers may seek to develop new animal models that more accurately reflect the complexity of human cancers, which could improve the relevance of this compound-induced tumor studies.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)-1-propanamine hydrochloride is primarily used in scientific research to induce tumors in laboratory animals, particularly rodents. The carcinogenic properties of this compound are due to its ability to cause DNA damage, leading to mutations that can result in the development of tumors. This compound has been used to study a variety of cancers, including breast cancer, lung cancer, and skin cancer.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(5-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-10-5-6-11(14(15)16)12(9-10)17-8-4-7-13(2)3;/h5-6,9H,4,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPADCGFUBUDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4407720.png)
![4-[3-(4-biphenylyloxy)propyl]morpholine hydrochloride](/img/structure/B4407726.png)


![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4407743.png)
![1-[4-(allyloxy)benzoyl]indoline](/img/structure/B4407756.png)
![4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4407760.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4407769.png)
![methyl 7-(5-bromo-2-thienyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4407777.png)

![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4407797.png)
![4-[(ethylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4407798.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4407808.png)